Diisobutoxy((1-oxooctadecyl)oxy)aluminium
Description
Diisobutoxy((1-oxooctadecyl)oxy)aluminium (CAS No: 43134-64-1) is an organoaluminium compound characterized by an aluminium center bonded to two isobutoxy groups and a stearate-derived 1-oxooctadecyloxy moiety. Its long alkyl chain (C18) enhances lipophilicity, enabling interactions with non-polar substrates .
Properties
CAS No. |
43134-64-1 |
|---|---|
Molecular Formula |
C26H53AlO4 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
di(butan-2-yloxy)alumanyl octadecanoate |
InChI |
InChI=1S/C18H36O2.2C4H9O.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4(2)5;/h2-17H2,1H3,(H,19,20);2*4H,3H2,1-2H3;/q;2*-1;+3/p-1 |
InChI Key |
UKPSOCFORRGEQY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Al](OC(C)CC)OC(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Diisobutoxy((1-oxooctadecyl)oxy)aluminium typically involves the reaction between diisobutylaluminum hydride (Al(OCH(CH3)2)3) and 1-octadecanoyl chloride (C18H37COCl). This reaction is carried out under low-temperature conditions to ensure high yield and purity of the product . The reaction conditions must be strictly controlled, including the molar ratios of the reactants and the temperature, to achieve optimal results.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the low temperatures required and to handle the reactive nature of the compounds involved. The industrial production also emphasizes safety measures to prevent exposure to the compound, which can be hazardous if it comes into contact with skin, eyes, or mucous membranes .
Chemical Reactions Analysis
Types of Reactions
Diisobutoxy((1-oxooctadecyl)oxy)aluminium undergoes various types of chemical reactions, primarily reduction reactions. It is known for its strong reducing properties, making it an essential reagent in organic synthesis .
Common Reagents and Conditions
The compound is commonly used in the presence of solvents such as toluene or hexane, and the reactions are typically carried out at low temperatures to prevent decomposition. The major products formed from these reactions include alcohols and amines, depending on the starting materials .
Scientific Research Applications
Diisobutoxy((1-oxooctadecyl)oxy)aluminium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Diisobutoxy((1-oxooctadecyl)oxy)aluminium exerts its effects involves the transfer of hydride ions (H-) to the substrate. This hydride transfer reduces the substrate, converting it into the desired product. The molecular targets and pathways involved in these reactions depend on the specific substrate being reduced .
Comparison with Similar Compounds
Structural Analogues in Organometallic Chemistry
- It is used as a plasticizer or monomer in polymer synthesis. Unlike Diisobutoxy((1-oxooctadecyl)oxy)aluminium, it lacks metal coordination sites and long alkyl chains, limiting its utility in catalytic or surfactant applications .
- Diisobutyl Glutarate (CAS 71195-64-7): Another ester with isobutyl groups, this compound serves as a solvent or intermediate in organic synthesis. Its shorter chain length (C5 vs. C18) reduces hydrophobicity compared to the aluminium compound .
Fluorinated Polymers with 1-Oxooctadecyl Moieties
- Dodecyl Methacrylate Polymer with α-Fluoro-ω-[2-[(1-oxooctadecyl)oxy]ethyl]-poly(difluoromethylene) (CAS 65530-65-6) : This fluorinated copolymer incorporates the same 1-oxooctadecyloxy group but within a methacrylate backbone. It is used in coatings (0.085–0.45% concentration) for water/oil repellency, leveraging both fluorine and stearate chains. Unlike the aluminium compound, it exhibits higher thermal and chemical stability due to its polymeric structure .
Glyceroglycolipids from Green Tea
- (2S)-2-[[(9Z,12Z,15Z)-1-oxo-9,12,15-octadecatrien-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside: A glyceroglycolipid isolated from green tea, this compound shares the 1-oxooctadecyl chain but features a galactose-rich polar head. It demonstrates bioactivity (e.g., antioxidant properties) but lacks the aluminium center, limiting its industrial applications .
Comparative Data Table
Key Research Findings
- Reactivity : The aluminium compound’s isobutoxy groups may facilitate hydrolysis under acidic conditions, whereas the fluorinated copolymer’s C-F bonds enhance inertness .
- Bioactivity : Glyceroglycolipids with 1-oxooctadecyl chains exhibit antioxidant properties but require polar glycosidic heads for solubility in biological systems, unlike the aluminium analogue .
Biological Activity
Diisobutoxy((1-oxooctadecyl)oxy)aluminium, with the CAS number 43134-64-1, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H53AlO4
- Molecular Weight : 456.68 g/mol
- Synonyms : Diisobutoxy[(1-oxooctadecyl)oxy]aluminum; Bis(2-methylpropoxy)[(1-oxooctadecyl)oxy]aluminum
The biological activity of this compound can be attributed to its interaction with various biological molecules. Aluminum compounds are known to exert pro-oxidant effects, potentially leading to oxidative stress in biological systems. This can result in cellular damage and influence various biochemical pathways.
Pro-Oxidant Activity
Aluminum, including its compounds, has been shown to facilitate superoxide-driven biological oxidation. It interacts with superoxide radicals, forming aluminum superoxide complexes that may contribute to oxidative stress . This mechanism is crucial in understanding how this compound may affect cellular health.
Animal Studies
Animal studies have shown that aluminum exposure can lead to various health issues, including neurotoxicity and potential carcinogenic effects. For example, chronic exposure to aluminum has been associated with increased cancer incidence in laboratory animals . These findings raise concerns about the long-term implications of exposure to this compound.
Case Studies and Research Findings
Several studies have explored the broader implications of aluminum in biological systems:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
